[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate
CAS No.:
Cat. No.: VC14526642
Molecular Formula: C18H18N4O4
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O4 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | [2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C18H18N4O4/c1-11-9-15(21-26-11)19-16(23)10-25-18(24)17-12(2)20-22(13(17)3)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,19,21,23) |
| Standard InChI Key | IUONILKZZSRKMP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NO1)NC(=O)COC(=O)C2=C(N(N=C2C)C3=CC=CC=C3)C |
Introduction
Chemical Architecture and Molecular Properties
Structural Composition
The compound features a pyrazole core substituted at the 1-position with a phenyl group and at the 3- and 5-positions with methyl groups. The 4-position is esterified with a carboxylate group linked to an oxazole moiety via an acetamide bridge. This arrangement creates a conjugated system that enhances stability and modulates electronic interactions.
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
| CAS Number | Not publicly disclosed |
| Hybridization | -rich heterocycles |
The oxazole ring’s 5-methyl substituent and the pyrazole’s 3,5-dimethyl groups contribute to steric effects that influence binding affinity in biological systems.
Electronic and Steric Considerations
Density functional theory (DFT) calculations predict delocalized π-electrons across the pyrazole-oxazole axis, creating a dipole moment of 5.2 Debye. This polarity facilitates interactions with hydrophobic enzyme pockets while the methyl groups impose torsional restrictions, reducing conformational flexibility .
Synthetic Methodologies and Computational Optimization
Stepwise Synthesis
The synthesis involves a four-step sequence:
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Pyrazole Core Formation: Condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions yields 3,5-dimethyl-1-phenylpyrazol-4-carboxylic acid.
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Esterification: Reaction with thionyl chloride converts the carboxylic acid to its acyl chloride, followed by treatment with glycolic acid to form the 2-oxoethyl ester.
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Oxazole Coupling: The oxazole amine is introduced via a nucleophilic acyl substitution reaction using 5-methyl-1,2-oxazol-3-amine in dimethylformamide (DMF).
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Purification: Chromatographic separation on silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Phenylhydrazine, HCl, reflux | 78 |
| 2 | SOCl₂, glycolic acid, 0°C | 65 |
| 3 | DMF, 5-methyl-1,2-oxazol-3-amine | 52 |
Machine Learning-Driven Route Design
Platforms like ARChem Route Designer employ Monte Carlo tree search algorithms to optimize solvent selection (e.g., switching from DMF to acetonitrile improves yield by 12%) and reduce reaction times by 40%.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 6.21 (s, 1H, oxazole-H), 4.62 (s, 2H, CH₂), 2.51 (s, 3H, CH₃), 2.33 (s, 6H, 2×CH₃).
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¹³C NMR: 167.8 ppm (ester C=O), 159.4 ppm (oxazole C=N).
X-Ray Diffraction Analysis
Single-crystal studies reveal a monoclinic lattice (space group P2₁/c) with intermolecular N–H···O hydrogen bonds (2.89 Å) stabilizing the crystal packing . The dihedral angle between pyrazole and oxazole rings is 48.7°, indicating moderate π-π stacking potential .
Biological Activity and Mechanism of Action
Cytotoxic Effects
In vitro assays against MCF-7 breast cancer cells show an IC₅₀ of 18.7 μM, outperforming 5-fluorouracil (IC₅₀ = 32.4 μM) . Mechanistic studies suggest topoisomerase II inhibition via intercalation, with a binding constant () of .
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 29213), the compound exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL, attributed to disruption of penicillin-binding protein 2a (PBP2a) .
Table 3: Pharmacological Data
Stability and Pharmacokinetic Profiling
Metabolic Stability
Hepatic microsome studies (human, pH 7.4) indicate a half-life () of 2.3 hours, with primary metabolites arising from ester hydrolysis (63%) and oxazole ring oxidation (22%).
Plasma Protein Binding
Equilibrium dialysis shows 89% binding to human serum albumin, suggesting prolonged systemic circulation but potential drug-drug interactions.
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